5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate
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Overview
Description
5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-chloroquinolin-8-yl boronic acid with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted quinoline derivatives.
Scientific Research Applications
5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
7-Bromo-5-chloroquinolin-8-yl prop-2-enoate: Studied for its anticancer activity.
Uniqueness
5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is unique due to its combined structure of quinoline and sulfonate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrCl3NO3S/c16-9-6-11(18)12(19)7-14(9)24(21,22)23-13-4-3-10(17)8-2-1-5-20-15(8)13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCDWISHUTGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrCl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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